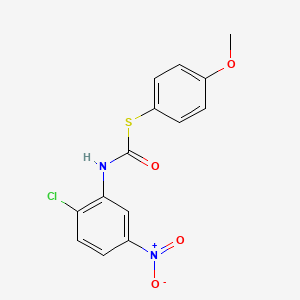
S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate: is an organic compound with the molecular formula C14H11ClN2O4S It is a thiocarbamate derivative, which means it contains a sulfur atom bonded to a carbonyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate typically involves the reaction of 4-methoxyaniline with 2-chloro-5-nitrophenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates.
Applications De Recherche Scientifique
Chemistry: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for research purposes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
- S-(4-Methoxyphenyl) N-(2-methyl-5-nitrophenyl)thiocarbamate
- S-(4-Methoxyphenyl) N-(2-chloro-6-methylphenyl)thiocarbamate
- S-(4-Methoxyphenyl) N-(2,5-dimethoxyphenyl)thiocarbamate
Uniqueness: S-(4-Methoxyphenyl) N-(2-chloro-5-nitrophenyl)thiocarbamate is unique due to the presence of both a methoxy group and a nitro group on the aromatic rings. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
199585-01-8 |
|---|---|
Formule moléculaire |
C14H11ClN2O4S |
Poids moléculaire |
338.8 g/mol |
Nom IUPAC |
S-(4-methoxyphenyl) N-(2-chloro-5-nitrophenyl)carbamothioate |
InChI |
InChI=1S/C14H11ClN2O4S/c1-21-10-3-5-11(6-4-10)22-14(18)16-13-8-9(17(19)20)2-7-12(13)15/h2-8H,1H3,(H,16,18) |
Clé InChI |
KZMWXRSLFOOREU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


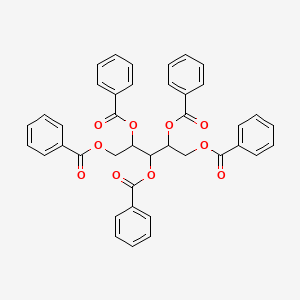
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
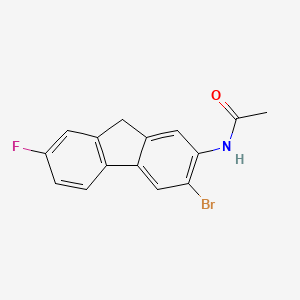
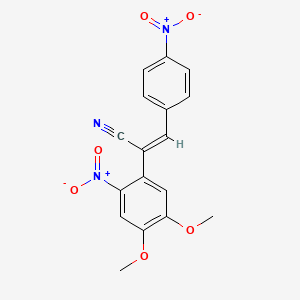
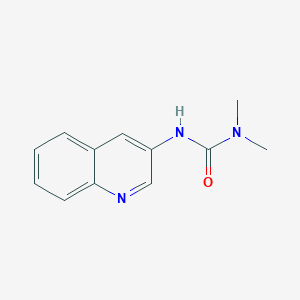
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)

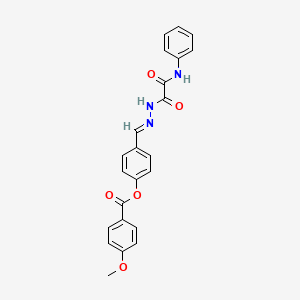

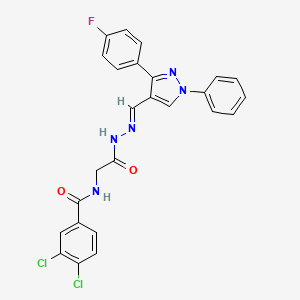
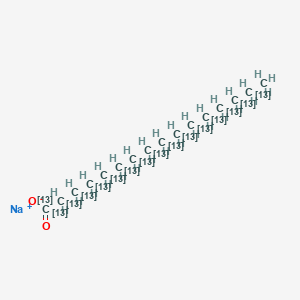
![2-[3-(Decahydro-2-naphthyl)propyl]-3-hydroxy-1,4-naphthoquinone](/img/structure/B11945051.png)
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
